molecular formula C27H29N3O5 B1458814 Z-Ala-Pro-4MbNA CAS No. 74305-55-8

Z-Ala-Pro-4MbNA

Cat. No. B1458814
CAS RN: 74305-55-8
M. Wt: 475.5 g/mol
InChI Key: JGMPJPOIQUVXIJ-MBSDFSHPSA-N
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Description

Z-Ala-Pro-4MbNA is a chemical compound with the molecular formula C27H29N3O5 . It’s often used in scientific research .


Molecular Structure Analysis

The molecular structure of Z-Ala-Pro-4MbNA consists of 27 carbon atoms, 29 hydrogen atoms, 3 nitrogen atoms, and 5 oxygen atoms . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of Z-Ala-Pro-4MbNA, such as its melting point, boiling point, and density, were not available in the sources I found .

Scientific Research Applications

Photodynamic Therapy for Cancer

  • Immobilization of ALA-Zn(II) Coordination Polymer Pro-photosensitizers: ALA (5-Aminolevulinic acid), a photodynamic therapy prodrug, can be metalized to a photosensitizer for cancer treatment. A study explored the design of a core/shell-structured vehicle comprising magnetite colloidal supraparticles with ALA-Zn(II) coordination polymers for targeted pro-photosensitizer delivery. This approach showed significant inhibitory effects on cancer cells with minimal toxicity to normal cells (Tan, Sun, Xu, Wang, & Guo, 2015).

DNA Interaction and Antitumor Activity

  • Cu(II)/Zn(II) Dipeptide Complexes: Research into Cu(II) and Zn(II) complexes with dipeptides, including Ala-Pro, revealed their ability to bind to DNA via groove binding. These complexes were also studied for their DNA cleavage activity, showing potential as DNA cleavage agents with applications in antitumor activity (Arjmand, Jamsheera, & Mohapatra, 2013).

Genome Engineering

  • Zinc-finger Nucleases (ZFNs): Research on ZFNs, a class of chimeric nucleases, demonstrated their capability in genome engineering. ZFNs enable genetic modifications by inducing DNA double-strand breaks, facilitating targeted genetic analysis and manipulation (Gaj, Gersbach, & Barbas, 2013).

Enzymatic Studies

  • Proline Endopeptidase: A study investigated the use of Z-Ala-Pro-4MbNA as a substrate for a rat brain proline endopeptidase. This provided insights into the enzymatic activity and potential applications in neuroscience and pharmacology (Taylor, Andrews, Henrikson, & Dixon, 1980).

Peptide Synthesis

Protease Inhibition

  • Tripeptide-glyoxal Inhibitors: Studies on inhibitors like Z-Ala-Pro-Phe-glyoxal provided insights into protease inhibition mechanisms. Such research is crucial for understanding enzyme kinetics and designing effective inhibitors (Djurdjevic-Pahl, Hewage, & Malthouse, 2005).

properties

IUPAC Name

benzyl N-[(2S)-1-[(2S)-2-[(4-methoxynaphthalen-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O5/c1-18(28-27(33)35-17-19-9-4-3-5-10-19)26(32)30-14-8-13-23(30)25(31)29-21-15-20-11-6-7-12-22(20)24(16-21)34-2/h3-7,9-12,15-16,18,23H,8,13-14,17H2,1-2H3,(H,28,33)(H,29,31)/t18-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMPJPOIQUVXIJ-MBSDFSHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NC2=CC3=CC=CC=C3C(=C2)OC)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC3=CC=CC=C3C(=C2)OC)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Ala-Pro-4MbNA

CAS RN

74305-55-8
Record name 74305-55-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JA García-Horsman, PT Männistö, JI Venäläinen - Neuropeptides, 2007 - Elsevier
Prolyl oligopeptidase (POP) is a serine peptidase which digests small peptide-like hormones, neuroactive peptides, and various cellular factors. Therefore, this peptidase has been …
Number of citations: 284 www.sciencedirect.com
MJM Baylach - 2012 - core.ac.uk
1.1. La familia de las Prolil-oligopeptidasas: una familia peculiar de proteasas dependientes de serina. 3 1.2. Identificación y caracterización de la enzima PREP. 5 1.3. Estructura de …
Number of citations: 2 core.ac.uk
MJ Moreno Baylach - 2012 - roderic.uv.es
La enzima Prolil-oligopeptidasa (PREP) es una enzima que, a diferencia de muchas peptidasas, es capaz de cortar resíduos de prolina. El hecho de que sea una enzima que se ha …
Number of citations: 0 roderic.uv.es

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